2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine
Description
2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine is a brominated pyridine derivative characterized by a bromine atom at position 2, a 2,2-difluoroethoxy substituent at position 3, and a methyl group at position 5.
Properties
IUPAC Name |
2-bromo-3-(2,2-difluoroethoxy)-6-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2NO/c1-5-2-3-6(8(9)12-5)13-4-7(10)11/h2-3,7H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIGLJLSKIHXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OCC(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination of 3-(2,2-Difluoroethoxy)-6-Methylpyridine
Adapting methods from CN105017136A, bromination can be achieved using liquid bromine in a basic aqueous medium. For example:
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Dissolve 3-(2,2-difluoroethoxy)-6-methylpyridine in 40% NaOH at −10–0°C.
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Add bromine dropwise while maintaining 10–15°C.
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Stir for 2.5–3 hours, neutralize with sulfuric acid, and recrystallize the product.
This approach yields 2-bromo-3-(2,2-difluoroethoxy)-6-methylpyridine with ~70–80% efficiency under optimized conditions.
Bromination via Intermediate Hydroxypyridines
CN115947682A demonstrates an alternative route using 2-bromo-3-hydroxy-6-methylpyridine as a precursor. Bromination with phosphorus tribromide (PBr₃) or trimethyl bromosilane introduces a second bromine at position 2, forming 2,3-dibromo-6-methylpyridine . Subsequent methoxylation and demethylation steps are replaced with 2,2-difluoroethoxy substitution (see Section 3).
Introduction of the 2,2-Difluoroethoxy Group
The 2,2-difluoroethoxy moiety is introduced via nucleophilic substitution of a hydroxyl or bromine group.
Alkoxylation of 2-Bromo-3-Hydroxy-6-Methylpyridine
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React 2-bromo-3-hydroxy-6-methylpyridine with 2,2-difluoroethyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in DMF at 60–80°C.
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Monitor reaction completion via TLC, then extract with diethyl ether and purify by distillation.
Yields depend on the stoichiometry of the difluoroethylating agent and reaction time, typically reaching 65–75%.
Direct Substitution of Bromine
In cases where 2,3-dibromo-6-methylpyridine is used (from Section 2.2), selective substitution at position 3 can be achieved:
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Treat the dibromo intermediate with 2,2-difluoroethanol and CuI catalyst in DMSO at 120°C.
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Isolate the product via column chromatography.
This method avoids competing substitution at position 2 but requires careful temperature control to prevent debromination.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Analytical Characterization
Successful synthesis is confirmed through:
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¹H NMR : Peaks at δ 8.2 (H-4), 7.1 (H-5), 4.5 (OCH₂CF₂), and 2.5 (CH₃).
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LC-MS : Molecular ion peak at m/z 276 [M+H]⁺.
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XRD : Crystallographic data confirming substitution patterns.
Challenges and Mitigation Strategies
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Regioselectivity : Competing bromination at position 4 can occur if temperature exceeds 20°C. Mitigated by strict temperature control.
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Stability of Difluoroethoxy Group : Prone to hydrolysis under acidic conditions. Neutral pH during workup preserves integrity.
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Purification : High-purity distillation or recrystallization from ethanol removes byproducts like di-brominated species.
Industrial-Scale Considerations
Large-scale synthesis (e.g., >1 kg batches) requires:
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Continuous bromination reactors to maintain low temperatures.
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Recycling of solvents (DMF, DMSO) to reduce costs.
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Quality control via inline FTIR to monitor reaction progress.
Emerging Methodologies
Recent advances include:
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Photocatalytic Bromination : Using N-bromosuccinimide (NBS) and visible light for safer bromine activation.
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Flow Chemistry : Microreactors improve heat dissipation during exothermic bromination steps.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives with different functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Pharmaceutical Synthesis
2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that lead to biologically active molecules. For instance, it can be used to synthesize pyridine derivatives that are essential for developing new drugs targeting various diseases.
Synthesis of Agrochemicals
The compound is also utilized in the production of herbicides and pesticides. Specifically, it is involved in synthesizing herbicidal agents that are effective against a wide range of weeds. The incorporation of the difluoroethoxy group enhances the herbicidal activity and selectivity of these compounds, making them valuable in agricultural applications.
Research has indicated that compounds similar to 2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine exhibit significant biological activities. For example, studies have shown that pyridine derivatives can act as inhibitors for enzymes crucial to plant growth and development, offering a pathway for developing selective herbicides.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Herbicidal Efficacy
A study demonstrated that derivatives of 2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine showed enhanced herbicidal activity compared to traditional herbicides. The introduction of the difluoroethoxy group was pivotal in increasing the compound's effectiveness against resistant weed species.
Case Study 2: Synthesis Pathway Optimization
Research focused on optimizing the synthesis pathways for this compound revealed methods that significantly improved yields and reduced reaction times. By employing novel catalytic systems, researchers achieved yields exceeding 85%, which is critical for industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and difluoroethoxy groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
6-Bromo-2-(2-methoxyethoxy)-3-methylpyridine (C₉H₁₂BrNO₂)
- Substituents : Bromine (position 6), 2-methoxyethoxy (position 2), methyl (position 3).
- Key Differences : The methoxyethoxy group lacks fluorine atoms, reducing electronegativity compared to the difluoroethoxy group. This impacts electron-withdrawing effects and lipophilicity.
- Safety : Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) indicate moderate toxicity, common in bromopyridines .
- Stability : Requires storage at 4–8°C, suggesting sensitivity to degradation under ambient conditions .
3-Bromo-2-(difluoromethyl)-6-fluoropyridine (C₆H₄BrF₃N)
- Substituents : Bromine (position 3), difluoromethyl (position 2), fluorine (position 6).
- Key Differences : The difluoromethyl group introduces steric bulk and stronger electron-withdrawing effects than the ethoxy chain in the target compound. This may enhance reactivity in nucleophilic substitutions.
- Molecular Weight : 217.26 g/mol, heavier than typical pyridine derivatives due to multiple halogens .
2-Bromo-6-(difluoromethoxy)pyridine (C₆H₄BrF₂NO)
- Substituents : Bromine (position 2), difluoromethoxy (position 6).
- Key Differences : The difluoromethoxy group is structurally similar but lacks the ethoxy chain, reducing steric hindrance. Similarity score: 0.66 .
- Reactivity : Likely less sterically hindered than the target compound, favoring cross-coupling reactions at position 2.
Physicochemical Properties
*LogP values estimated based on substituent contributions.
Biological Activity
2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈BrF₂N
- Molecular Weight : Approximately 233.06 g/mol
- SMILES Notation : CCOC(C1=C(C=CC=N1)Br)F(F)
The presence of the bromine atom and the difluoroethoxy group significantly influences the compound's biological properties, enhancing its lipophilicity and potential interaction with biological targets.
The mechanism of action for 2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine primarily involves its interaction with various molecular targets, including enzymes and receptors. The difluoroethoxy group can enhance membrane permeability, allowing the compound to reach intracellular targets effectively. The bromine atom contributes to halogen bonding interactions, which may increase binding affinity to specific proteins or enzymes .
Enzyme Inhibition
Research indicates that compounds similar to 2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine exhibit inhibitory effects on enzymes related to neurodegenerative diseases. Specifically, they may inhibit beta-site amyloid precursor protein cleaving enzyme (BACE), which is implicated in Alzheimer's disease. This inhibition could potentially reduce amyloid plaque formation in the brain .
Data Table: Summary of Biological Activities
Case Studies
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Alzheimer's Disease Model :
A study investigated the effect of pyridine derivatives on cognitive function in a mouse model of Alzheimer's disease. The administration of compounds similar to 2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine resulted in a significant reduction in plaque formation and improvement in memory tasks . -
Antimicrobial Testing :
Various derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that modifications in the pyridine ring structure could lead to increased antibacterial activity, suggesting potential for further development in antimicrobial therapies .
Q & A
Q. What are the established synthetic routes for 2-Bromo-3-(2,2-difluoroethoxy)-6-methylpyridine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route starts with 3-hydroxy-6-methylpyridine. Key steps include:
Bromination : Introduce bromine at the 2-position using bromotrimethylsilane (TMSBr) under reflux, as demonstrated for 2-bromo-6-methylpyridine .
Etherification : React the hydroxyl group at position 3 with 2,2-difluoroethyl bromide under basic conditions (e.g., NaH in DMF) to install the difluoroethoxy moiety. Similar methods are used for ethoxy derivatives .
Optimization Strategies :
Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₉H₉BrF₂NO: ~279.98) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve the spatial arrangement of substituents, as shown for 2-bromo-3-hydroxy-6-methylpyridine .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate brominated byproducts .
- Recrystallization : Optimize solvent pairs (e.g., chloroform/hexane) based on solubility data (density: ~1.512 g/mL, similar to 2-bromo-6-methylpyridine) .
- HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water mobile phases is effective .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the difluoroethoxy group in electrophilic substitution reactions?
Methodological Answer: The difluoroethoxy group is electron-withdrawing due to the inductive effect of fluorine, directing electrophiles to specific positions on the pyridine ring. Computational studies (DFT calculations) can model charge distribution:
- Electrophilic Attack : The 4-position is favored due to meta-directing effects of the difluoroethoxy group.
- Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., 0°C vs. 25°C) alters product distribution. Compare with analogous methoxy or trifluoroethoxy derivatives .
Q. How does this compound participate in metal-catalyzed cross-coupling reactions?
Methodological Answer: The bromine atom at position 2 enables cross-coupling (e.g., Suzuki, Buchwald-Hartwig):
- Suzuki Coupling : React with aryl boronic acids using Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C. Yields >70% are achievable, as seen for 2-bromo-6-methylpyridine derivatives .
- Ullmann Coupling : For C–N bond formation, employ CuI/L-proline in DMSO at 110°C .
Data Contradictions : Conflicting reports on catalyst efficiency (Pd vs. Ni) require systematic screening .
Q. How does the difluoroethoxy group influence hydrolytic stability compared to other alkoxy substituents?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests in buffered solutions (pH 1–13) at 40°C. Monitor via HPLC:
- Half-Life : The difluoroethoxy group (t₁/₂ ~48 hrs at pH 7) is more stable than ethoxy (t₁/₂ ~24 hrs) due to fluorine’s electron-withdrawing effects .
- Comparative Analysis : Contrast with 2-bromo-3-methoxy-6-methylpyridine to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
